![molecular formula C21H26N6O4 B2367115 8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-87-1](/img/structure/B2367115.png)
8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is identified as a chemical entity known as feeblin . It is an inhibitor of the nucleic acid-sensing TLR7/8 pathway that activates IRF5 by disrupting the SLC15A4-TASL adapter module . This compound has been associated with potential therapeutic applications against diseases like systemic lupus erythematosus .
Molecular Structure Analysis
The high-resolution cryo-EM structure of feeblin with SLC15A4 reveals that the inhibitor binds a lysosomal outward-open conformation incompatible with TASL binding on the cytoplasmic side . This leads to the degradation of TASL .Scientific Research Applications
- Pyrrolidin-2-one derivatives, including our compound of interest, have been investigated for their antioxidant properties .
- Pyrrolidin-2-one serves as an intermediate in the synthesis of chemical compounds and pharmaceuticals .
- While not explicitly mentioned for our compound, the broader class of pyrrolidin-2-one derivatives has exhibited anticancer properties .
Antioxidant Activity
Chemical and Pharmaceutical Intermediates
Antifungal and Antibacterial Applications
Anticonvulsant Properties
Anticancer Potential
Biomedical Applications
Mechanism of Action
The mechanism of action of this compound exploits a conformational switch and converts a target-binding event into proteostatic regulation of the effector protein TASL . By binding to a lysosomal outward-open conformation of SLC15A4, it disrupts the SLC15A4-TASL adapter module, leading to the degradation of TASL . This interrupts the TLR7/8-IRF5 signaling pathway and prevents downstream proinflammatory responses .
properties
IUPAC Name |
8-(4-ethoxyphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c1-2-31-16-8-6-15(7-9-16)26-13-14-27-20(30)18(23-24-21(26)27)19(29)22-10-4-12-25-11-3-5-17(25)28/h6-9H,2-5,10-14H2,1H3,(H,22,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELQWPFEGFFMCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN4CCCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2367032.png)
![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)
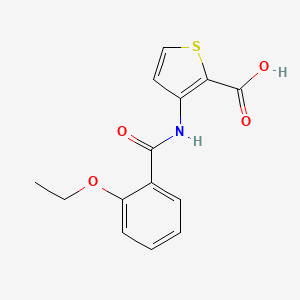
![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2367035.png)

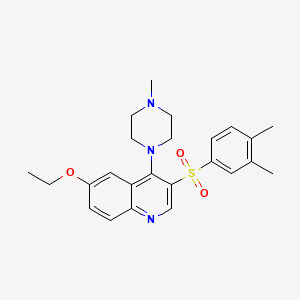
![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)
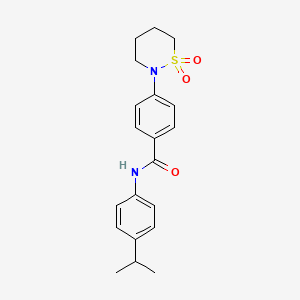
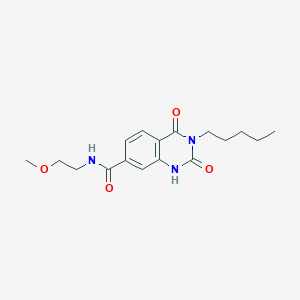
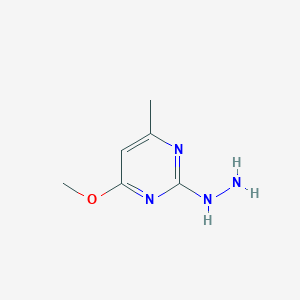


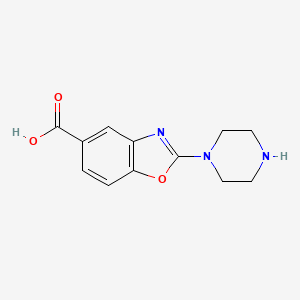
![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)